molecular formula C13H12O3 B2531569 Methyl 4-methoxynaphthalene-2-carboxylate CAS No. 33295-47-5

Methyl 4-methoxynaphthalene-2-carboxylate

Cat. No. B2531569
CAS RN: 33295-47-5
M. Wt: 216.236
InChI Key: RDOFXDKHPHWUQW-UHFFFAOYSA-N
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Description

Methyl 4-methoxynaphthalene-2-carboxylate is a chemical compound that is part of a broader class of methoxynaphthalene derivatives. These compounds have garnered interest due to their potential applications in pharmaceuticals, particularly as anti-invasive agents, and their role as intermediates in the synthesis of various drugs .

Synthesis Analysis

The synthesis of methoxynaphthalene derivatives can be achieved through various methods. For instance, the O-methylation of 2-naphthol with dimethyl carbonate has been studied as a greener alternative to traditional methylating agents, leading to the production of 2-methoxynaphthalene, which is a related compound . Another approach involves the condensation of methyl benzoquinone carboxylate with β-methoxynaphthalene in an acid-catalyzed reaction . Additionally, a practical synthesis method for 2-bromo-6-methoxynaphthalene, an important intermediate for anti-inflammatory agents, has been developed using environmentally benign reagents .

Molecular Structure Analysis

The molecular structure of methoxynaphthalene derivatives has been determined using techniques such as single-crystal X-ray diffraction. This method was used to confirm the structure of N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide, a model compound for the series . Similarly, the structure of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate was confirmed by IR and X-ray diffraction studies .

Chemical Reactions Analysis

Methoxynaphthalene derivatives undergo various chemical reactions. For example, they can participate in cycloaddition reactions to form spiro compounds, as observed with 4-dimethylamino-5-methoxynaphthylmethyl carbocation . A novel rearrangement reaction has also been reported for the conversion of 2-(6-carboxy-3-oxoheptyl)-3,4-dihydro-6-methoxynaphthalen-1(2H)-one into a dihydro-methoxynaphthalene derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxynaphthalene derivatives, such as lipophilicity, are crucial for their biological activity. These properties have been investigated using reversed-phase high-performance liquid chromatography, illustrating the relationship between lipophilicity and chemical structure . The comparative molecular surface analysis has been employed to determine electron and/or steric factors that potentially contribute to the biological activities of these compounds .

Scientific Research Applications

Catalytic Methylation

Methyl 4-methoxynaphthalene-2-carboxylate plays a role in catalytic methylation processes. Specifically, its derivative, 2-methoxynaphthalene, is utilized in the production of naproxen, a non-steroidal anti-inflammatory drug. The methylation of 2-naphthol using dimethyl carbonate is a key step in this process, providing a greener alternative to traditional methylation agents (Yadav & Salunke, 2013).

Fluorogenic Labeling in HPLC

In high-performance liquid chromatography (HPLC), the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, is used as a fluorogenic labeling reagent. This application is significant for the analysis of biologically important thiols, such as glutathione and cysteine, in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Antibacterial Activity

Another research area explores the synthesis of compounds like 5,6-dimethoxynaphthalene-2-carboxylic acid, which have shown in vitro antibacterial activity against pathogenic bacteria. This demonstrates the potential of this compound derivatives in the development of new antibacterial agents (Göksu & Uğuz, 2005).

Fluorogenic Labeling for Carboxylic Acids

2-bromoacetyl-6-methoxynaphthalene, another derivative, is used as a fluorogenic labeling reagent for HPLC analysis of biologically active carboxylic acids. Its ability to react with these acids to form fluorescent esters is vital for the detection and analysis of compounds like fatty acids and bile acids in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).

Thermodynamic Properties

The study of thermodynamic properties of related compounds, such as methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, helps in understanding the dissolution behavior in different solvents. This information is crucial for the formulation of pharmaceuticals and other chemical products (Ridka et al., 2019).

properties

IUPAC Name

methyl 4-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-15-12-8-10(13(14)16-2)7-9-5-3-4-6-11(9)12/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOFXDKHPHWUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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